molecular formula C11H12O4 B14138542 5-Hydroxy-7-methoxy-2-methylchroman-4-one CAS No. 86361-56-0

5-Hydroxy-7-methoxy-2-methylchroman-4-one

Cat. No.: B14138542
CAS No.: 86361-56-0
M. Wt: 208.21 g/mol
InChI Key: CVVSZQXLQNBZCZ-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-2-methylchroman-4-one is a chromanone derivative identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B) . This compound exhibits significant research value in neuroscience for its reversible and competitive inhibition of MAO-B (IC50 = 3.23 µM), with approximately 4-fold selectivity over MAO-A (IC50 = 13.97 µM) and a Ki value of 0.896 µM . Its mechanism of action involves binding to the active site of MAO-B, forming a key hydrogen bond interaction with the residue Cys172, which contributes to its selectivity and inhibitory activity . In silico studies predict high blood-brain barrier permeability and gastrointestinal absorption, making it a candidate for research focused on neurodegenerative disease pathways, including Alzheimer's and Parkinson's disease models . No cytotoxicity was observed in normal and cancer cell lines at concentrations up to 50 µM . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86361-56-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h4-6,13H,3H2,1-2H3

InChI Key

CVVSZQXLQNBZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C=C(C=C2O1)OC)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 5 Hydroxy 7 Methoxy 2 Methylchroman 4 One

Identification of Natural Sources of 5-Hydroxy-7-methoxy-2-methylchroman-4-one

The exploration of natural products for novel bioactive compounds is a cornerstone of phytochemical and mycological research. This compound belongs to a class of compounds that are of significant interest to scientists.

Isolation from Endogenous Fungal Species (e.g., Daldinia fissa)

While the specific isolation of this compound from Daldinia fissa is not extensively documented in available literature, the genus Daldinia is a well-established source of diverse and bioactive secondary metabolites, including numerous chromanone and chromone (B188151) derivatives. nih.govresearchgate.net Fungi of this genus are known to produce a variety of polyketides, terpenoids, and other aromatic compounds. nih.gov

Research on related species has led to the isolation of structurally similar compounds. For instance, the endophytic fungus Daldinia eschscholtzii has been a particularly rich source. Studies have successfully isolated several related chromanones from this species, including:

Karimanone : A diastereomeric mixture of the α-D-ribofuranoside of (2R)- and (2S)-5,7-dihydroxy-2-methyl-4-chromanone. japsonline.comjapsonline.com

5-methoxy-2-methyl-chroman-4-one : A phytotoxic compound identified from the same fungal strain. nih.gov

5-hydroxy-2-methyl-4H-chromen-4-one : A related chromone reported in Daldinia eschscholtzii and Daldinia concentrica. nih.gov

Another study on an endolichenic Daldinia sp. yielded (5R,7R)-5,7-dihydroxy-2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-one, further highlighting the genus's capacity to synthesize complex chromanone skeletons. nih.gov These findings strongly suggest that fungal species, particularly within the genus Daldinia, are promising sources for the target compound and its analogues.

Table 1: Related Chromanone and Chromone Derivatives from Daldinia Species

Compound NameSpecific Fungal SourceReference
Karimanone (a 5,7-dihydroxy-2-methyl-4-chromanone derivative)Daldinia eschscholtzii japsonline.comjapsonline.com
5-methoxy-2-methyl-chroman-4-oneDaldinia eschscholtzii nih.gov
5-hydroxy-2-methyl-4H-chromen-4-oneDaldinia eschscholtzii, Daldinia concentrica nih.gov
(5R,7R)-5,7-dihydroxy-2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-oneDaldinia sp. (endolichenic) nih.gov

Contextualization within Broader Flavonoid and Chromanone Derivative Classes

This compound is classified as a chromanone. Chromanones, along with the closely related chromones, are a significant class of oxygen-containing heterocyclic compounds. acs.org These structures form the backbone of many flavonoids. researchgate.net

Flavonoids are a large and diverse group of polyphenolic secondary metabolites found widely in both plants and fungi. acs.org They are characterized by a general C6-C3-C6 carbon framework. Based on the structure of the heterocyclic C ring, flavonoids are subdivided into various classes, including flavones, flavonols, flavanones, and isoflavonoids. qmul.ac.uk

Chromanones are structurally defined by a 2,3-dihydro-1-benzopyran-4-one skeleton. They are a subclass of flavonoids, differing from flavones and flavonols by the absence of a double bond between carbons 2 and 3 in the heterocyclic ring. acs.orgqmul.ac.uk This structural variation can lead to significant differences in their biological activities. acs.org The chromone and flavonoid alkaloids represent a unique group of secondary metabolites, highlighting the structural diversity that can arise from this basic framework. nih.govzlibrary.toresearchgate.net

Advanced Methodologies for Isolation and Purification

The isolation of a pure chemical compound from a complex natural extract, such as a fungal culture, requires a multi-step purification strategy. Chromatographic techniques are central to this process, leveraging the different physicochemical properties of the mixture's components to achieve separation.

Chromatographic Separation Techniques

A range of chromatographic methods are employed for the fractionation of crude extracts and the final purification of natural products. rsc.org For compounds like this compound, a combination of techniques is often necessary to achieve high purity.

Preparative Thin-Layer Chromatography (Prep-TLC) is a valuable and widely used technique for the purification of small quantities of compounds, typically in the range of 5 to 100 mg. rochester.edu It is particularly useful for separating components in a reaction mixture or natural extracts. rochester.edu

The process involves the following key steps:

Sample Application : A concentrated solution of the crude or semi-purified extract is carefully applied as a thin, uniform band near the bottom of a glass plate coated with a thick layer (e.g., 2.5 mm) of an adsorbent, most commonly silica (B1680970) gel. rochester.edu

Development : The plate is placed in a sealed chamber containing a suitable mobile phase (solvent system). The solvent moves up the plate via capillary action, separating the components of the sample band based on their differential affinities for the stationary phase (silica gel) and the mobile phase. d-nb.info

Visualization : Once the solvent front nears the top of the plate, it is removed and dried. The separated compound bands, which are often invisible to the naked eye, can be visualized under UV light if they are UV-active, a common characteristic of flavonoids and chromanones. rochester.eduresearchgate.net

Isolation : The silica gel containing the band of the desired compound is carefully scraped from the plate. The compound is then eluted from the silica using a polar solvent. After filtering away the silica, the solvent is evaporated to yield the purified compound. rochester.edu

Column chromatography is a fundamental and scalable technique for purifying larger quantities of compounds from grams to kilograms. miamioh.edu

Silica Gel Column Chromatography : This is the most common form of preparative chromatography for natural products. teledynelabs.com Silica gel, a porous form of silicon dioxide, serves as the polar stationary phase. column-chromatography.com The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. miamioh.eduyoutube.com The crude extract is loaded onto the top of the column. A mobile phase (eluent) is then passed through the column either by gravity or under positive pressure (flash chromatography). miamioh.edu Compounds in the mixture travel down the column at different rates depending on their polarity; less polar compounds typically elute faster, while more polar compounds are retained longer on the silica gel. The eluent is collected in sequential fractions, which are then analyzed (often by analytical TLC) to identify those containing the pure compound.

Medium Pressure Liquid Chromatography (MPLC) : MPLC is an enhancement of traditional column chromatography. It utilizes a pump to force the mobile phase through the packed column at moderate pressures. rsc.orgscribd.com This results in a faster and more efficient separation with higher resolution compared to gravity chromatography. rsc.org MPLC systems are often used for the initial fractionation of complex crude extracts, yielding semi-purified fractions that can then be subjected to a final purification step, such as preparative HPLC or Prep-TLC, to isolate individual compounds. natpro.com.vn

Table 2: Comparison of Chromatographic Purification Techniques

TechniqueTypical Sample LoadStationary PhasePrinciple of SeparationPrimary Use
Preparative TLC5 - 100 mgSilica Gel (on plate)Differential partitioning between stationary and mobile phasesFinal purification of small quantities, purity assessment
Silica Gel Column Chromatographymg to kgSilica Gel (in column)Differential adsorption to stationary phaseInitial fractionation and large-scale purification
Medium Pressure Liquid Chromatography (MPLC)mg to gSilica Gel or other (in column)Differential partitioning under moderate pressureIntermediate fractionation with higher resolution and speed
High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby preventing the irreversible adsorption of the sample. This method is particularly advantageous for the preparative isolation of natural products. The separation in HSCCC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of an appropriate two-phase solvent system is the most critical parameter for a successful separation, with the goal of achieving an ideal partition coefficient (K) for the target compounds.

While a specific HSCCC protocol for this compound is not extensively documented, the isolation of other chromones from plant extracts provides a representative methodology. For instance, chromones have been successfully isolated from Saposhnikovia divaricata using HSCCC. A typical procedure involves the development of a suitable solvent system, followed by the separation of a crude plant extract.

A preparative HSCCC method for the isolation of four chromones from radix saposhnikoviae was successfully developed using a two-phase solvent system of ethyl acetate (B1210297):n-butanol:1% aqueous acetic acid (1:4:5, v/v). In this process, 300 mg of a crude extract yielded significant quantities of purified chromones nih.gov. For other separations, a system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) has also been employed to purify chromones from an n-butanol extract of S. divaricata nih.gov.

The operational parameters for a typical HSCCC separation of chromones are detailed in the interactive data table below.

Table 1: Representative HSCCC Parameters for Chromone Isolation
ParameterValue
Solvent SystemEthyl acetate:n-butanol:1% aqueous acetic acid (1:4:5, v/v)
Mobile PhaseLower aqueous phase
Stationary PhaseUpper organic phase
Flow Rate2.0 mL/min
Revolution Speed800 rpm
Sample Size300 mg crude extract
Detection Wavelength254 nm
High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. For the analysis and purification of chromanones, reversed-phase HPLC is commonly employed. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation of chromones by HPLC is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution where the proportion of the organic solvent is increased over time. This allows for the separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution.

An HPLC method for the quantification of chromones in Dysophylla stellata utilized a C18 column with a gradient mobile phase of 0.5% (v/v) acetic acid in water and acetonitrile. This method proved to be simple, accurate, and selective for the separation and quantification of the target chromones.

The following interactive data table outlines typical HPLC conditions for the analysis of chromones.

Table 2: Representative HPLC Parameters for Chromone Analysis
ParameterValue
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm
Column Temperature25-30 °C
Injection Volume10-20 µL

Solvent Extraction Principles and Protocols

The initial step in the isolation of this compound from its natural source is solvent extraction. The choice of solvent is paramount and is guided by the polarity of the target compound. The principle of "like dissolves like" is fundamental; polar solvents are used to extract polar compounds, while nonpolar solvents are used for nonpolar compounds biosciencejournals.com. Chromanones, being moderately polar, can be extracted with a range of solvents.

The process of selecting an appropriate extraction solvent often involves a sequential extraction with solvents of increasing polarity. This allows for the separation of different classes of compounds based on their solubility. For less polar flavonoids and chromanones, solvents such as chloroform, dichloromethane, and diethyl ether are suitable. For more polar compounds, alcohols or alcohol-water mixtures are preferred mdpi.com.

A general protocol for the extraction of chromanones from plant material involves the following steps:

Drying and Grinding: The plant material is first dried to remove water and then ground into a fine powder to increase the surface area for solvent penetration.

Defatting: A nonpolar solvent, such as hexane or petroleum ether, is often used initially to remove lipids and other nonpolar constituents.

Extraction: The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to solubilize the chromanones.

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

This crude extract can then be subjected to further purification using chromatographic techniques like HSCCC and HPLC.

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 7 Methoxy 2 Methylchroman 4 One

Strategies for the Synthesis of 5-Hydroxy-7-methoxy-2-methylchroman-4-one and its Analogs

The synthesis of the target compound, this compound, relies on the availability of the key intermediate, 2',4'-Dihydroxy-6'-methoxyacetophenone. This phenolic acetophenone (B1666503) is known to be extracted from plants like Artemisia annua and can be synthesized via methods such as the Hoesch reaction on phloroglucinol (B13840) dimethyl ether. targetmol.comchemicalbook.com Once this precursor is obtained, established cyclization methodologies for chromanones can be employed.

While direct synthesis of the 2-methyl target is not extensively detailed, the synthesis of its 2-phenyl analog, 5-Hydroxy-7-methoxy-2-phenylchroman-4-one (also known as pinostrobin), is well-documented and provides a strategic template. chemicalbook.comchempedia.info A common approach involves the base-catalyzed cyclization of a 2'-hydroxychalcone (B22705) intermediate.

For the 2-methyl derivative, a plausible strategy involves the condensation of 2',4'-Dihydroxy-6'-methoxyacetophenone with acetaldehyde (B116499) or a related three-carbon electrophile, followed by an intramolecular cyclization. An alternative approach for synthesizing the related chromone (B188151) (the unsaturated analog) is the Kostanecki-Robinson reaction, which involves treating an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640). wikipedia.orgijrpc.comyoutube.com For the synthesis of 5-hydroxy-7-methoxy-2-methylchromone, this would involve the reaction of 2',4'-Dihydroxy-6'-methoxyacetophenone with acetic anhydride and sodium acetate (B1210297). The resulting chromone can then be selectively hydrogenated to the corresponding chroman-4-one.

General Approaches for Chromanone Scaffold Construction

The construction of the chromanone ring system is a cornerstone of flavonoid chemistry, with numerous methods developed for its efficient synthesis. ijmrset.com

The formation of the chromanone ring is typically achieved through an intramolecular cyclization reaction. A widely used method is the acid- or base-catalyzed intramolecular Michael addition of a 2'-hydroxychalcone. The chalcone (B49325) precursor is synthesized via a Claisen-Schmidt condensation between an appropriately substituted 2'-hydroxyacetophenone (B8834) and an aldehyde.

Other classical methods for the synthesis of the related chromone scaffold include:

Baker–Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization. ijrpc.com

Allan–Robinson Reaction: This reaction condenses an o-hydroxyaryl ketone with an aromatic anhydride to form flavones (2-arylchromones). wikipedia.orglookchem.comyoutube.com Using an aliphatic anhydride can lead to other chromone derivatives. wikipedia.org

Kostanecki Acylation: This method acylates o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization to yield chromones. wikipedia.orgyoutube.com

These reactions provide access to the chromone core, which can subsequently be reduced to the chromanone scaffold. For instance, 5,7-dihydroxychroman-4-one (B3026728) can be synthesized via the hydrogenation of 5,7-dihydroxy-4H-chromen-4-one using a palladium on carbon catalyst. chemicalbook.com

Once the chromanone scaffold is constructed, further diversification can be achieved through regioselective functionalization. The different positions on the chromanone ring exhibit varied reactivity, allowing for targeted modifications. For example, the C-3 position adjacent to the carbonyl group can be functionalized through various reactions. Chromanone and its derivatives can be converted into their 3-acetyl derivatives using acetic anhydride and boron fluoride. rsc.org These 3-acetylchromanones can then be used as precursors for more complex structures. rsc.org The aromatic A-ring can also be functionalized, although this is more commonly achieved by using appropriately substituted phenols or acetophenones as starting materials prior to cyclization.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The design and synthesis of derivatives are crucial for exploring the structure-activity relationships (SAR) of bioactive scaffolds like chromanones. By systematically modifying the substituents on the core structure, researchers can identify key pharmacophoric elements that enhance biological activity. SAR studies on chromanones have revealed that substituents at the 2-, 5-, and 7-positions are critical for various biological activities. For example, a hydrophobic substituent at the C-2 position and hydrogen bond donor/acceptor groups at the C-5 and C-7 positions can significantly enhance antibacterial activities.

Modular synthesis provides an efficient way to generate libraries of structurally diverse compounds for SAR studies. This approach involves combining different building blocks (modules) in a systematic manner. For the synthesis of chroman-4-one derivatives, the key modules are the substituted 2'-hydroxyacetophenone and an aldehyde or its equivalent.

By using a variety of substituted phenols to generate different acetophenones and reacting them with a range of aliphatic or aromatic aldehydes, a diverse library of 2-substituted chroman-4-ones can be created. This strategy allows for the exploration of different substitution patterns on both the A-ring and the C-2 position of the heterocyclic C-ring, facilitating comprehensive SAR analysis.

Table 1: Examples of Modular Synthesis of 2-Substituted-4-Chromanone Derivatives

Data sourced from synthesis of 2-alkyl-4-chromanone derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving purity. The synthesis of chromanone and related chromene derivatives has benefited significantly from this technology. Microwave irradiation can dramatically reduce reaction times for key steps like cyclization. For example, the synthesis of various 2H-chromene derivatives via multicomponent reactions can be achieved in minutes under microwave irradiation, compared to hours or days using conventional heating methods. chemicalbook.com

This high-speed synthesis is particularly advantageous for creating libraries of compounds for SAR studies, enabling rapid exploration of chemical diversity. The efficiency of microwave-assisted protocols makes it a preferred method for modern chromanone synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Data adapted from microwave-assisted synthesis of novel 2H-chromene derivatives. chemicalbook.com

Spectroscopic Data for this compound Not Available

Following a comprehensive search for spectroscopic data pertaining to the specific chemical compound this compound, the necessary detailed research findings for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) could not be located.

The search for the specific ¹H NMR, ¹³C NMR, and HRMS data required to populate the requested tables and provide a thorough spectroscopic elucidation was unsuccessful. While information on structurally related compounds, such as 2-phenyl, 2-cyclohexyl, or 3-hydroxymethyl substituted chromanones, was available, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues.

Furthermore, searches utilizing the CAS number 74227-35-3, which has been associated with this compound, yielded conflicting results, with various sources linking this number to entirely different chemical structures. This ambiguity prevented the confirmation of any associated analytical data.

Consequently, without access to verifiable and specific spectroscopic data for this compound, it is not possible to generate the scientifically accurate and detailed content requested for section 3.3.3, including the required data tables.

Preclinical Biological Activity Evaluation of 5 Hydroxy 7 Methoxy 2 Methylchroman 4 One

Enzyme Inhibition Profile of 5-Hydroxy-7-methoxy-2-methylchroman-4-one

The enzymatic inhibitory activities of this compound have been evaluated against several key enzymes implicated in neurodegenerative diseases. The compound has demonstrated a notable and selective profile, particularly against monoamine oxidase B.

Monoamine Oxidase (MAO) Inhibition Studies

This compound was identified as a potent inhibitor of monoamine oxidase (MAO), with a distinct selectivity for the MAO-B isoform over MAO-A. nih.gov This selective inhibition suggests its potential as a modulator of dopamine (B1211576) levels in the brain, a key aspect in the pathology of certain neurodegenerative disorders. medchemexpress.com

Detailed kinetic studies have revealed that this compound acts as a selective inhibitor of human monoamine oxidase B (MAO-B). nih.gov The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 3.23 µM against MAO-B. nih.gov

Kinetic analysis using Lineweaver-Burk plots determined that the mechanism of inhibition is competitive, with an inhibition constant (Kᵢ) value of 0.896 µM. nih.gov This competitive inhibition indicates that the compound likely binds to the active site of the MAO-B enzyme, competing with the natural substrate. Further investigation into its interaction with the enzyme showed that the inhibitory activity is not dependent on preincubation time, suggesting a time-independent mode of action. nih.gov

Molecular docking simulations support these findings, predicting a higher binding affinity for MAO-B (-7.3 kcal/mol) compared to MAO-A. nih.gov The model suggests a specific hydrogen bond interaction between the compound and the Cys172 residue within the active site of MAO-B. nih.gov

Table 1: MAO-B Inhibition Profile of this compound

ParameterValueReference
IC₅₀ (MAO-B)3.23 µM nih.gov
Inhibition MechanismCompetitive nih.gov
Kᵢ Value0.896 µM nih.gov
Binding Affinity (Docking Score)-7.3 kcal/mol nih.gov

In comparison to its potent inhibition of MAO-B, this compound displays significantly weaker activity against the MAO-A isoform. The IC₅₀ value for human MAO-A was determined to be 13.97 µM. nih.gov This demonstrates an approximately 4-fold selectivity for MAO-B over MAO-A. nih.gov This selectivity is a crucial characteristic, as MAO-A is primarily responsible for the metabolism of serotonin (B10506) and norepinephrine, and its inhibition is associated with different therapeutic outcomes and side effect profiles compared to MAO-B inhibition. medchemexpress.com

Table 2: Comparative MAO Inhibition

EnzymeIC₅₀ ValueSelectivity (MAO-A IC₅₀ / MAO-B IC₅₀)Reference
Human MAO-A13.97 µM~4-fold for MAO-B nih.gov
Human MAO-B3.23 µM nih.gov

The nature of the enzyme-inhibitor interaction was investigated through dialysis experiments to determine its reversibility. When tested against MAO-B, the inhibitory activity of this compound was significantly recovered after dialysis. nih.gov The recovery profile was similar to that of lazabemide, a known reversible MAO-B inhibitor. In contrast, the inhibition by pargyline, an irreversible inhibitor, was not recovered under the same conditions. nih.gov These results confirm that this compound is a reversible inhibitor of MAO-B. nih.gov

Cholinesterase (ChE) Inhibition Evaluation

The inhibitory potential of this compound was assessed against two key cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are therapeutic targets in conditions characterized by cholinergic deficits. mdpi.com The compound showed negligible inhibitory activity against both enzymes, with IC₅₀ values greater than 40 µM for both AChE and BChE. nih.gov This lack of significant inhibition indicates a high degree of selectivity for MAO-B over the cholinesterase enzymes.

Table 3: Cholinesterase Inhibition Evaluation

EnzymeIC₅₀ ValueReference
Acetylcholinesterase (AChE)>40 µM nih.gov
Butyrylcholinesterase (BChE)>40 µM nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition Assessment

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. rcsb.org The inhibitory activity of this compound against BACE-1 was evaluated. Research findings indicate that the compound did not exhibit significant inhibitory activity against BACE-1. nih.gov

Evaluation of Antioxidant Capacity (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of chromanone derivatives is a significant area of research, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Studies on various chromanone and flavanone (B1672756) analogs have demonstrated their potential as antioxidants. The antioxidant capacity of these compounds is largely attributed to the presence and position of hydroxyl (-OH) groups on the aromatic ring, which can readily donate a hydrogen atom to free radicals. For instance, the presence of a phenolic -OH group is considered crucial for radical scavenging activity. researchgate.net In some synthesized 3-aroyl chromanones, antioxidant activity was observed in the range of 8-11 mg/mL. researchgate.net It has been noted that the antioxidant activity can be influenced by other substituents; for example, the introduction of methoxy (B1213986) (-OCH3) and furyl groups has been observed to increase antioxidant activity in certain flavanone and chromanone derivatives. researchgate.net

While direct DPPH assay results for this compound are not available in the reviewed literature, the structural features of this compound—specifically the 5-hydroxyl group—suggest a potential for antioxidant activity. The general findings for related chromanones indicate that this class of compounds warrants investigation for its radical scavenging properties.

Table 1: Antioxidant Activity of Selected Chromanone Analogs (DPPH Assay)

Compound/Analog IC50 Value Reference
Substituted 3-aroyl flavanones and chromanone 8-11 mg/mL researchgate.net

Note: This table is illustrative and based on data for related chromanone structures, not this compound itself.

Broader Pharmacological Investigations of Chromanone Analogs

Beyond antioxidant effects, the chromanone scaffold is a "privileged structure" in medicinal chemistry, forming the basis for compounds with a wide range of pharmacological activities. researchgate.net The following sections explore the potential of chromanone analogs in several key areas of therapeutic interest.

Modulation of Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, is a key target for the treatment of various central nervous system disorders, including depression and anxiety. researchgate.netmdpi.com Flavonoids, a broader class of compounds that includes chromanones, have been investigated for their ability to modulate these receptors.

Certain flavonoids have demonstrated antidepressant-like effects in preclinical models, with mechanisms linked to the modulation of serotonin levels and direct interaction with serotonin receptors. researchgate.netmdpi.com For example, some flavonoids have been shown to activate 5-HT1A and 5-HT2A receptors. researchgate.net The interaction of these compounds with serotonin receptors is influenced by their chemical structure, which determines their binding affinity. While direct studies on this compound are absent, the general ability of the flavonoid structural class to interact with the serotonergic system suggests that chromanone analogs could also possess such modulatory activity. Further research, including binding affinity studies and functional assays, would be necessary to determine if this compound or its close analogs can modulate 5-HT1A and 5-HT2A receptors.

Caspase Enzyme Modulation

Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). The modulation of caspase activity is a key strategy in the development of therapies for cancer and other diseases characterized by dysregulated apoptosis. Flavonoids have been shown to induce apoptosis in cancer cells through the activation of caspases. nih.govnih.gov

The pro-apoptotic activity of certain flavonoids involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7). tandfonline.comresearchgate.net This activation leads to the cleavage of specific cellular substrates, ultimately resulting in cell death. For example, some flavones have been found to induce apoptosis in leukemia cells by activating caspases 3 and 8. tandfonline.com The ability of flavonoids to trigger these apoptotic pathways selectively in cancer cells highlights their therapeutic potential. nih.gov Given that this compound belongs to the flavonoid family, it is plausible that it could also modulate caspase activity and induce apoptosis in a similar manner. However, this potential remains to be experimentally verified.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Consequently, CDK inhibitors have emerged as a significant class of anticancer agents. The chromone (B188151) scaffold has been identified as a promising pharmacophore for the development of CDK inhibitors. nih.gov

Several chromone derivatives have been synthesized and evaluated for their ability to inhibit various CDKs, including CDK1 and CDK2. mdpi.com For instance, a series of 3-hydroxychromones demonstrated potent inhibitory activity against these kinases and exhibited antiproliferative effects in various cancer cell lines. mdpi.com The chromone alkaloid rohitukine (B1679509) and its synthetic derivatives, such as flavopiridol, are well-known CDK inhibitors that have advanced to clinical trials. nih.gov These findings underscore the potential of the chromone skeleton as a basis for the design of novel CDK inhibitors. While the CDK inhibitory activity of this compound has not been specifically reported, its core structure suggests that it could be a candidate for such investigations.

In Vitro Cytotoxicity Evaluation Methodologies in Preclinical Models

The evaluation of the cytotoxic potential of new chemical entities is a fundamental step in preclinical drug discovery, particularly in the field of oncology. Various in vitro assays are employed to assess the ability of a compound to kill or inhibit the proliferation of cancer cells. For chromanone derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to quantify cell viability. nih.govnih.gov

In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Studies on chromanone oxime analogs have utilized the MTT assay to evaluate their cytotoxic activity against various cancer cell lines, such as HepG2 (liver cancer) and CT26 (colon carcinoma). nih.gov Another method, the sulforhodamine B (SRB) assay, is also used to assess cytotoxicity by measuring cellular protein content. nih.gov These methodologies are crucial for determining the anticancer potential of novel chromanone derivatives and for guiding further development.

Table 2: Common In Vitro Cytotoxicity Assays for Chromanone Analogs

Assay Method Principle Endpoint Measured Reference
MTT Assay Conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases Cell viability/metabolic activity nih.govnih.gov
SRB Assay Staining of total cellular protein by sulforhodamine B Cell density/biomass nih.gov

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases. The chromone scaffold has been recognized for its potential in the development of anti-inflammatory agents. nih.govresearchgate.net Chromanone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators and signaling pathways.

One key mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory response. nih.gov Certain chromanone analogs have been found to prevent the translocation of NF-κB into the nucleus, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. researchgate.netnih.gov Additionally, some chromone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov For example, one study showed that a novel chromone derivative significantly reduced lipopolysaccharide (LPS)-induced NO production in macrophages. nih.gov These findings highlight the promise of chromanone-based compounds as potential therapeutics for inflammatory conditions.

Molecular Mechanisms and Structure Activity Relationships Sar of 5 Hydroxy 7 Methoxy 2 Methylchroman 4 One

Computational Molecular Docking Studies of 5-Hydroxy-7-methoxy-2-methylchroman-4-one

Computational molecular docking is a powerful in silico method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This technique is instrumental in understanding the molecular basis of interaction, predicting binding strength, and explaining enzyme selectivity. Studies on chromanone derivatives, particularly analogs of this compound, have utilized this approach to elucidate their mechanism of action, especially concerning the inhibition of monoamine oxidase (MAO) enzymes.

Molecular docking simulations have been employed to predict the binding affinities of chromanone structures with the two isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are important targets in the treatment of neurodegenerative and psychiatric disorders. nih.gov A key analog, 5-hydroxy-2-methyl-chroman-4-one (HMC), which differs from the subject compound by the absence of a methoxy (B1213986) group at the 7-position, has been studied extensively. Docking simulations using AutoDock Vina predicted that HMC has a higher binding affinity for MAO-B compared to MAO-A. nih.govresearchgate.net The calculated binding affinity for MAO-B was -7.3 kcal/mol, which is notably stronger than the -6.1 kcal/mol calculated for MAO-A. nih.govresearchgate.net This difference in binding energy suggests a preferential inhibition of MAO-B by this chromanone scaffold, a finding that aligns with in vitro experimental results showing it to be a selective MAO-B inhibitor. nih.govresearchgate.net

Table 1: Predicted Ligand-Enzyme Binding Affinities for a Chromanone Analog This table is based on computational docking studies of 5-hydroxy-2-methyl-chroman-4-one (HMC).

EnzymeBinding Affinity (kcal/mol)
MAO-A-6.1
MAO-B-7.3

Data sourced from Molecules (2021). nih.govresearchgate.net

The selectivity of chromanone derivatives for MAO-B over MAO-A can be explained by specific intermolecular interactions within the enzyme's active site. For the analog 5-hydroxy-2-methyl-chroman-4-one, docking simulations revealed the formation of a critical hydrogen bond with the Cys172 residue in the active site of MAO-B, at a predicted distance of 3.656 Å. nih.govresearchgate.net In contrast, no such hydrogen bond interaction was predicted between the compound and any residues in the active site of MAO-A. nih.govresearchgate.net This specific interaction with Cys172 is a crucial anchor point that stabilizes the ligand-enzyme complex in MAO-B. Other key residues known to be important for inhibitor binding in MAO-B include Tyr435, Tyr326, and Gln206, which contribute to a predominantly hydrophobic binding pocket and can form additional interactions. nih.govresearchgate.net The ability of the chromanone to favorably position itself to interact with Cys172 is a primary driver of its inhibitory action on MAO-B.

Elucidation of Structure-Activity Relationships in Chromanone Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For chromanone derivatives, SAR analyses have identified key functional groups and structural features that are critical for their therapeutic effects, including enzyme inhibition and receptor binding.

The biological activity of the chromanone scaffold is highly dependent on the type and position of its substituents. Even minor alterations to the molecule can significantly affect its potency and selectivity. acs.org

Hydroxyl (-OH) Groups: The presence of hydroxyl groups, particularly at the 5- and 7-positions of the chromanone A-ring, has been shown to be a critical factor for enhancing antibacterial activities. acs.orgnih.gov In other contexts, the number of free hydroxyl groups directly influences antioxidant activity, with more hydroxyls generally leading to better radical scavenging. mdpi.com

Methoxy (-OCH3) Groups: Methoxy groups also play a significant role in modulating biological response. A methoxy group at the 7-position has been found to be important for the anti-inflammatory activity of related chromone (B188151) derivatives. nih.govresearchgate.net In the context of MAO inhibition, methoxylation patterns can enhance both the potency and selectivity for MAO-B by increasing hydrophobic interactions within the active site. researchgate.net

Methyl (-CH3) and other 2-Position Substituents: The substituent at the 2-position significantly influences activity. A hydrophobic substituent at this position, such as a methyl or propyl group, enhances antibacterial efficacy. acs.orgnih.gov For SIRT2 inhibition, an alkyl chain of three to five carbons in the 2-position was found to be crucial for high potency, while bulkier groups in this position diminished the inhibitory effect. acs.org

Modifying the core structure of chromanone derivatives has a profound impact on their ability to bind to receptors and inhibit enzymes. SAR studies have established several key principles:

Carbonyl Group at Position 4: The ketone (C=O) group at the 4-position is an essential feature for the inhibitory activity of certain chromanone derivatives. Any modification or removal of this carbonyl group has been shown to result in a significant loss of inhibitory potency against enzymes like SIRT2. acs.org

Substituent Size and Polarity: The introduction of bulky groups can be detrimental to activity, suggesting a space limitation within the target's binding site. acs.org Similarly, increasing the number of polar groups, such as hydroxyls, can increase hydrophilicity, which may decrease the molecule's ability to penetrate bacterial membranes and reduce its antibacterial effect. acs.org

Table 2: Summary of Structure-Activity Relationships in Chromanone Derivatives

Structural Feature / Modification Position(s) General Influence on Biological Activity / Binding
Hydroxyl Group 5 and 7 Enhances antibacterial and antioxidant activity. acs.orgnih.govmdpi.com
Methoxy Group 7 Important for anti-inflammatory activity; can enhance MAO-B affinity. researchgate.netnih.gov
Hydrophobic Alkyl Group 2 Crucial for antibacterial activity and enzyme inhibition; optimal chain length exists. acs.orgacs.org
Carbonyl Group 4 Essential for potent enzyme inhibition; removal leads to significant loss of activity. acs.org
Increased Hydroxylation Multiple Increases polarity, which can decrease membrane penetration. acs.org

Advanced Structural Characterization of Related Chromanone Derivatives (e.g., X-ray Crystallography)

Another relevant structure is that of 5-Hydroxy-7-methoxy-4H-chromen-4-one, the corresponding chromone. The primary difference in this molecule is the presence of a double bond between C2 and C3, resulting in a planar heterocyclic ring. Despite this difference, the crystallographic data for this compound reinforces the understanding of the substitution pattern on the aromatic ring. The chromene ring system is reported to be essentially planar. nih.govresearchgate.net The methoxy group at the 7-position is observed to be in the plane of the benzopyrone ring. researchgate.net

The molecular packing in the crystal lattice of these related compounds is often stabilized by intermolecular forces, including π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net These interactions play a crucial role in the solid-state structure of these compounds.

The study of various substituted chroman-4-one derivatives has become significant in medicinal chemistry, with research exploring their potential as inhibitors for enzymes like sirtuin 2. nih.govacs.orgnih.gov These structure-activity relationship (SAR) studies, while not providing direct crystallographic data for our target compound, underscore the importance of the chromanone scaffold as a "privileged structure" in drug discovery. nih.govijrpc.com The specific substitutions on this core structure are critical in determining the biological activity. nih.govacs.orgnih.gov

Interactive Data Table: Crystallographic Data for 5-Hydroxy-7-methoxy-4H-chromen-4-one nih.govresearchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2/c
a (Å) 9.7551
b (Å) 11.7512
c (Å) 7.5211
β (°) ** 95.094
Volume (ų) **858.77
Z 4

Interactive Data Table: Selected Bond Lengths for 5-Hydroxy-7-methoxy-4H-chromen-4-one nih.gov

BondLength (Å)
C4=O2 1.2531
C2=C3 1.330
Mean O-Csp² 1.3552
Mean aromatic C-C 1.391

Preclinical Pharmacokinetics and Biotransformation Studies

In Silico Pharmacokinetic Predictions for 5-Hydroxy-7-methoxy-2-methylchroman-4-one

In silico tools provide a crucial first look into the potential pharmacokinetic properties of a compound, guiding further preclinical development. By analyzing the structure of this compound, predictions can be made regarding its ability to navigate biological systems. These computational approaches are vital for the early screening of drug candidates, helping to identify molecules with favorable characteristics for absorption, distribution, metabolism, and excretion (ADME). researchgate.netsci-hub.se

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders. This permeability is largely predicted by physicochemical properties such as molecular size, lipophilicity, and the topological polar surface area (TPSA). Molecules with a TPSA below 90 Ų are generally considered more likely to penetrate the BBB. inchikey.info

For this compound, analysis of the closely related compound 5-Hydroxy-7-methoxy-2-methylchromone (Eugenin) provides predictive insights. Eugenin has a calculated TPSA of 55.8 Ų. echemi.com Given the minor structural difference—the saturation of the C2-C3 bond in the chromanone—it is highly probable that this compound also possesses a TPSA well below the 90 Ų threshold. This suggests a high likelihood of its ability to permeate the blood-brain barrier.

Predicting oral bioavailability begins with assessing the potential for gastrointestinal (GI) absorption. Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active. The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

The structural analog Eugenin has a molecular weight of 206.2 g/mol , an XLogP3 value of 1.2, one hydrogen bond donor, and four hydrogen bond acceptors. echemi.com These parameters all fall comfortably within the limits of Lipinski's Rule of Five. Therefore, this compound is predicted to have good gastrointestinal absorption and favorable oral bioavailability.

A computational assessment of the ADME properties of this compound was performed based on data from its structural analog, 5-Hydroxy-7-methoxy-2-methylchromone. echemi.com These predictions suggest that the compound has a favorable profile for a potential therapeutic agent.

PropertyPredicted ValueSignificance
Molecular Weight~208.21 g/molComplies with Lipinski's rule (<500), favoring absorption and distribution.
XLogP3~1.2Indicates balanced lipophilicity, complying with Lipinski's rule (<5) for good absorption and permeability.
Hydrogen Bond Donors1Complies with Lipinski's rule (<5), suggesting good membrane permeability.
Hydrogen Bond Acceptors4Complies with Lipinski's rule (<10), contributing to favorable solubility and binding characteristics.
Topological Polar Surface Area (TPSA)~55.8 ŲPredicts good oral absorption and potential for blood-brain barrier penetration (<90 Ų). inchikey.info

In Vitro Biotransformation Investigations of Chromanone Scaffolds

In vitro studies using preclinical models are essential for understanding how a compound is metabolized. For the chromanone scaffold, these investigations typically involve liver microsomal assays to identify the primary metabolic pathways and the enzymes responsible for biotransformation.

The liver is the primary site of drug metabolism, which is mediated largely by cytochrome P450 (CYP) enzymes located in the microsomes of liver cells. In vitro studies using liver microsomes from preclinical species (e.g., rats) or humans are a standard method to investigate the metabolic stability and pathways of new chemical entities. nih.govnih.gov

For flavonoids and related scaffolds like chromanones, these studies have shown that metabolism can be extensive. nih.gov The rate of metabolism is dependent on the specific substitution pattern on the chromanone core. The primary enzymes involved in the Phase I metabolism of these scaffolds are often members of the CYP1A family, with contributions from other isozymes like CYP3A4 and CYP2C9. nih.gov The hepatic S9 microsomal fraction, which contains enzymes for both Phase I and Phase II metabolism, is used to study the full biotransformation process, including detoxification pathways. researchgate.net

The biotransformation of chromanone scaffolds generally follows well-established pathways for phenolic compounds, involving both Phase I and Phase II reactions.

Phase I Metabolism: The primary Phase I reactions for chromanone and flavonoid scaffolds are oxidation and demethylation, catalyzed by CYP enzymes. nih.govingentaconnect.com

Hydroxylation: The addition of a hydroxyl group to the aromatic rings is a common metabolic route. For compounds with a single or no hydroxyl group on the B-ring, hydroxylation is a major pathway. nih.govingentaconnect.com

O-Demethylation: The methoxy (B1213986) group at the C-7 position of this compound is a likely site for O-demethylation, which would convert the methoxy group into a hydroxyl group. This reaction is frequently observed for flavonoids with methoxy substitutions. nih.govingentaconnect.com

Phase II Metabolism: Following Phase I reactions, or if a suitable functional group is already present, the molecule undergoes Phase II conjugation to increase its water solubility and facilitate excretion.

Glucuronidation: The hydroxyl group at the C-5 position is a prime site for glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety. This is one of the most important metabolic pathways for flavonoids. ingentaconnect.commdpi.com

Sulfation: The C-5 hydroxyl group can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate. The presence of a dihydroxy group often favors sulfation. mdpi.com

The key metabolites expected for this compound would therefore include its O-demethylated derivative, as well as glucuronide and sulfate conjugates at the C-5 position.

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Targets for 5-Hydroxy-7-methoxy-2-methylchroman-4-one

The chromanone framework is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. acs.orgnih.gov While research has identified chromanones with activities such as anticancer, anti-inflammatory, and neuroprotective effects, the full spectrum of their molecular targets is yet to be elucidated. nih.govnih.gov Future investigations will likely focus on identifying novel protein interactions for chromanones.

A key area of future research will be the use of advanced screening platforms to identify novel cellular targets. Techniques such as chemical proteomics, which utilizes affinity-based probes to pull down interacting proteins from cell lysates, can provide a global view of the chromanone interactome. Furthermore, high-throughput screening of extensive compound libraries against a wide array of enzymatic and receptor panels can uncover unexpected biological activities. For instance, while some chromanones are known to inhibit enzymes like sirtuin 2 (SIRT2) and monoamine oxidases, there is potential for identifying other enzyme inhibitory activities relevant to various diseases. acs.orgacs.org The exploration of these novel targets could significantly broaden the therapeutic applications of chromanones, including this compound.

Table 1: Potential Classes of Biological Targets for Chromanone Scaffolds

Target ClassExamplesPotential Therapeutic Area
EnzymesKinases, Sirtuins, Cholinesterases, Monoamine OxidasesCancer, Neurodegenerative Diseases, Inflammation
ReceptorsG-protein coupled receptors (GPCRs), Nuclear receptorsMetabolic Diseases, Inflammation
Ion ChannelsCalcium channels, Potassium channelsCardiovascular Diseases, Neurological Disorders
Structural ProteinsTubulin, ActinCancer

Development of Stereoselective Synthetic Strategies for Chromanone Enantiomers

Many bioactive chromanones possess one or more stereocenters, and it is well-established that different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The development of efficient and highly selective stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure chromanones. Recent years have seen significant progress in the asymmetric synthesis of chromanones through organocatalytic and metal-catalyzed reactions. researchgate.netrsc.org

Future efforts in this area will likely concentrate on the development of novel catalytic systems that offer even greater control over stereoselectivity. This includes the design of new chiral ligands for metal catalysts and the exploration of novel organocatalytic modes of activation. nih.gov Furthermore, the development of catalytic enantioselective methods for the synthesis of chromanones with multiple stereocenters remains a challenge. The ability to selectively generate all possible stereoisomers of a given chromanone will be invaluable for detailed structure-activity relationship (SAR) studies and for identifying the most potent and safest enantiomer for therapeutic development.

Rational Design and Optimization of Next-Generation Chromanone-Based Bioactive Agents

The principles of rational drug design are being increasingly applied to the optimization of natural product scaffolds, including chromanones. mdpi.com By leveraging computational tools and a deep understanding of the molecular interactions between a compound and its biological target, it is possible to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Future research in this domain will involve the use of sophisticated computational modeling techniques, such as molecular docking and molecular dynamics simulations, to predict the binding of novel chromanone derivatives to their targets. nih.gov This in silico approach can guide the synthesis of a more focused library of compounds, thereby accelerating the drug discovery process. Furthermore, the concept of multi-target drug design is gaining traction for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The chromanone scaffold is an excellent starting point for the development of such multi-target agents, where a single molecule is designed to interact with multiple key proteins in a disease pathway.

Integration of Advanced Omics Technologies in Mechanistic Research

Understanding the precise mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global and unbiased view of the cellular response to a drug candidate. nih.gov While these technologies have revolutionized many areas of biomedical research, their application to the study of chromanones is still in its early stages.

In the future, the integration of multi-omics data will be instrumental in elucidating the mechanisms of action of chromanones like this compound. researchgate.netmdpi.com For instance, transcriptomic analysis (e.g., RNA-seq) can reveal the changes in gene expression induced by the compound, providing clues about the signaling pathways it modulates. Proteomic and metabolomic profiling can further pinpoint the specific proteins and metabolic processes that are affected. mdpi.com This systems-level understanding will not only validate known targets but also has the potential to uncover novel mechanisms and off-target effects, which is crucial for both efficacy and safety assessment.

Therapeutic Applications Beyond Neurodegenerative Diseases (e.g., Anti-Cancer Potential of Chromanone Class)

While much research on chromanones has focused on their potential in neurodegenerative diseases, there is a growing body of evidence supporting their therapeutic utility in other areas, most notably in oncology. nih.gov Numerous studies have demonstrated the anti-cancer properties of both natural and synthetic chromanones against a variety of cancer cell lines. nih.govmdpi.commdpi.com

The future of chromanone research will undoubtedly involve a more in-depth exploration of their anti-cancer potential. This will include identifying the specific molecular pathways through which they exert their cytotoxic effects, which may involve the induction of apoptosis, cell cycle arrest, or inhibition of cancer cell migration. mdpi.com Furthermore, the development of chromanone-based compounds with high tumor specificity is a key objective to minimize off-target toxicity. nih.gov The investigation of chromanones in combination with existing chemotherapeutic agents is another promising avenue that could lead to more effective cancer treatments. Beyond cancer, the diverse biological activities reported for the chromanone class, such as anti-inflammatory and antimicrobial effects, suggest that their therapeutic applications could extend to a wide range of other diseases. nih.gov

Q & A

Q. What spectroscopic techniques are recommended for characterizing 5-Hydroxy-7-methoxy-2-methylchroman-4-one, and how can data contradictions be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, 1H^1H NMR can confirm the methoxy (-OCH3_3) and hydroxyl (-OH) groups at positions 7 and 5, respectively, while 13C^{13}C NMR helps identify the chroman-4-one backbone. Discrepancies in peak assignments (e.g., overlapping signals for methyl groups) can be resolved using 2D NMR techniques like HSQC and HMBC to map 1H^1H-13C^{13}C correlations . High-Resolution Mass Spectrometry (HRMS) should validate the molecular formula (C11_{11}H12_{12}O4_4) with an error margin <2 ppm.

Q. How can the purity of synthesized this compound be assessed?

  • Methodological Answer : Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and UV detection at 254 nm. A gradient elution (e.g., 10–90% acetonitrile in water with 0.1% formic acid) optimizes separation. Purity ≥95% is typically required for biological assays. For trace impurities, LC-MS/MS identifies byproducts, such as incomplete methylation at position 7 or oxidation artifacts .

Q. What synthetic routes are reported for this compound, and which intermediates require rigorous control?

  • Methodological Answer : A common route involves cyclization of 2-methyl-5-hydroxy-7-methoxy-chromene precursors under acidic conditions. Key intermediates include the chalcone derivative (for chroman-4-one ring formation) and the methyl ether precursor. Reaction monitoring via Thin-Layer Chromatography (TLC) at each step prevents side reactions, such as over-methylation or ring-opening .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the WinGX suite) determines bond angles and torsion angles. For example, the dihedral angle between the chroman-4-one ring and the methyl group at position 2 can confirm steric effects. Twinning or low-resolution data (common with hydroxyl groups) requires iterative refinement using SHELXPRO to adjust thermal parameters and hydrogen bonding networks .

Q. What strategies mitigate batch-to-batch variability in bioactivity studies of this compound?

  • Methodological Answer : Standardize synthesis protocols (e.g., solvent purity, reaction temperature) and validate each batch via 1H^1H-NMR and LC-MS. For biological assays, use a reference standard (e.g., phyproof®-grade compounds) to normalize activity measurements. Dose-response curves with at least three independent replicates reduce variability in IC50_{50} values .

Q. How can molecular docking studies predict the interaction of this compound with biological targets like kinases or receptors?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding poses. The hydroxyl group at position 5 often forms hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases), while the methoxy group at position 7 influences hydrophobic interactions. Validate predictions with site-directed mutagenesis or Surface Plasmon Resonance (SPR) to measure binding affinities .

Q. What analytical challenges arise in studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Degradation products (e.g., demethylation at position 7 or ring oxidation) are monitored via UPLC-QTOF-MS. Stability issues require formulation strategies like encapsulation in cyclodextrins or liposomes to enhance half-life .

Data Interpretation and Contradictions

Q. How should researchers address conflicting bioactivity results across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., cell viability vs. enzymatic inhibition). Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HepG2) or solvent effects (DMSO tolerance thresholds). Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify trends .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism to calculate IC50_{50}/EC50_{50}. Account for heteroscedasticity with weighted least squares. Bootstrap resampling (n=1000 iterations) estimates confidence intervals, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.